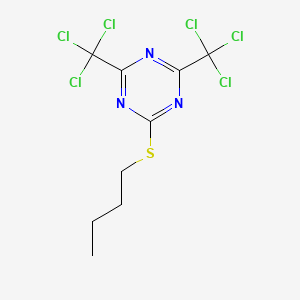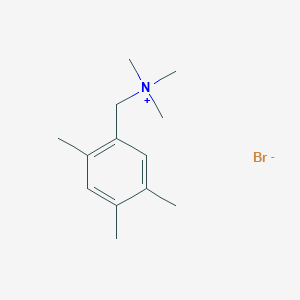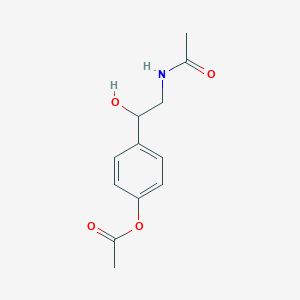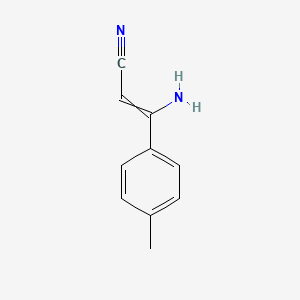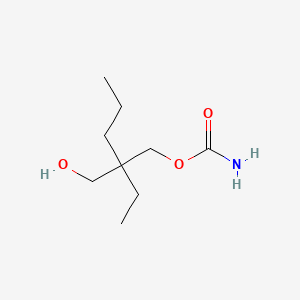
2-Ethyl-2-propyl-1,3-propanediol monocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-propyl-1,3-propanediol monocarbamate is a chemical compound that belongs to the class of carbamates It is structurally characterized by the presence of a carbamate group attached to a 1,3-propanediol backbone, which is further substituted with ethyl and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol monocarbamate typically involves the following steps:
Starting Materials: The synthesis begins with 2-Ethyl-2-propyl-1,3-propanediol, which is reacted with a suitable carbamoylating agent such as isocyanates or carbamoyl chlorides.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under controlled temperature conditions (0-25°C) to ensure the selective formation of the monocarbamate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-propyl-1,3-propanediol monocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
2-Ethyl-2-propyl-1,3-propanediol monocarbamate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with sedative or muscle relaxant properties.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or anticonvulsant.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol monocarbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The carbamate group can inhibit the activity of certain enzymes by forming a stable carbamoyl-enzyme complex, leading to prolonged effects. Additionally, the compound may modulate the activity of ion channels or receptors, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol monocarbamate: Known for its sedative and muscle relaxant properties.
2-Phenyl-1,3-propanediol monocarbamate: Used in the synthesis of various pharmaceutical agents.
2-Ethyl-2-methyl-1,3-propanediol monocarbamate:
Uniqueness
2-Ethyl-2-propyl-1,3-propanediol monocarbamate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ethyl and propyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and biological targets.
Propiedades
Número CAS |
25480-69-7 |
|---|---|
Fórmula molecular |
C9H19NO3 |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
[2-ethyl-2-(hydroxymethyl)pentyl] carbamate |
InChI |
InChI=1S/C9H19NO3/c1-3-5-9(4-2,6-11)7-13-8(10)12/h11H,3-7H2,1-2H3,(H2,10,12) |
Clave InChI |
WQGVORVGSUDFLT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)(CO)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


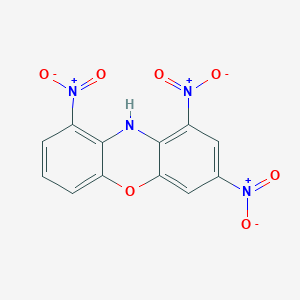
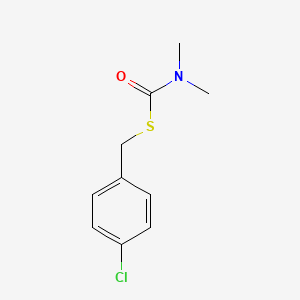

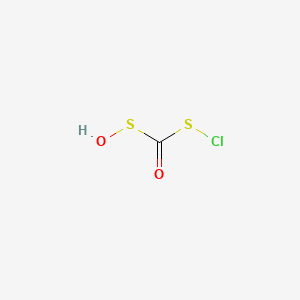
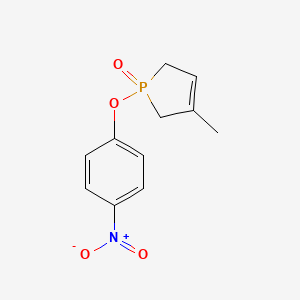
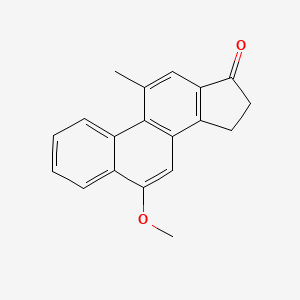
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
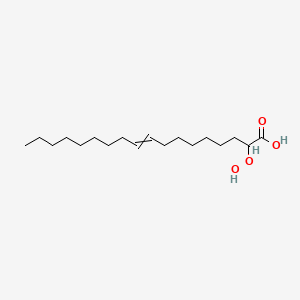
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
